(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile
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Overview
Description
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the fluorene ring, and an acetonitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile typically involves the following steps:
Di-tert-butylation:
Hydroxymethylation: Conversion of the fluorene derivative to a hydroxymethyl compound.
Nitrile Formation: Introduction of the acetonitrile group at the 4 position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at the acetonitrile position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. In industrial applications, its mechanism may involve its role as a precursor or intermediate in chemical reactions.
Comparison with Similar Compounds
- 2,7-Di-tert-butyl-9-fluorenylmethanol
- 2,7-Di-tert-butylfluorene
- 2,7-Di-tert-butyl-9H-fluoren-9-one
Comparison: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts different chemical properties compared to its analogs. For instance, the acetonitrile group can participate in nucleophilic substitution reactions, which is not possible with the hydroxymethyl or ketone derivatives.
This compound’s unique structural features and reactivity make it a valuable molecule for various scientific and industrial applications.
Properties
CAS No. |
106112-36-1 |
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Molecular Formula |
C23H27N |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(2,7-ditert-butyl-9H-fluoren-4-yl)acetonitrile |
InChI |
InChI=1S/C23H27N/c1-22(2,3)18-7-8-20-16(13-18)11-17-14-19(23(4,5)6)12-15(9-10-24)21(17)20/h7-8,12-14H,9,11H2,1-6H3 |
InChI Key |
RIKUXKXIBXMUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3CC#N)C(C)(C)C |
Origin of Product |
United States |
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